(E)-3-(2,5-difluorophenyl)-1-(4-(2-fluoroethyl)piperazin-1-yl)prop-2-en-1-one

Description

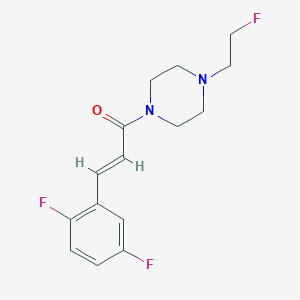

The compound (E)-3-(2,5-difluorophenyl)-1-(4-(2-fluoroethyl)piperazin-1-yl)prop-2-en-1-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone backbone (prop-2-en-1-one). Its structure features:

- A 2,5-difluorophenyl group at the β-position, which enhances electron-withdrawing effects and influences molecular planarity.

- A piperazine ring at the α-position substituted with a 2-fluoroethyl group, a unique feature that may improve lipophilicity and receptor-binding affinity compared to non-fluorinated analogs .

Chalcones are widely studied for their nonlinear optical (NLO) properties, pharmacological activity (e.g., MAO inhibition, antiviral effects), and structural versatility . This compound’s fluorinated substituents and piperazine moiety position it as a candidate for targeted drug design and materials science applications.

Properties

IUPAC Name |

(E)-3-(2,5-difluorophenyl)-1-[4-(2-fluoroethyl)piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N2O/c16-5-6-19-7-9-20(10-8-19)15(21)4-1-12-11-13(17)2-3-14(12)18/h1-4,11H,5-10H2/b4-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKLCPYBAMOBKX-DAFODLJHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)C(=O)C=CC2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCF)C(=O)/C=C/C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,5-difluorophenyl)-1-(4-(2-fluoroethyl)piperazin-1-yl)prop-2-en-1-one typically involves the following steps:

Formation of the enone structure: This can be achieved through a Claisen-Schmidt condensation reaction between 2,5-difluorobenzaldehyde and an appropriate acetophenone derivative under basic conditions.

Introduction of the piperazine moiety: The enone intermediate is then reacted with 4-(2-fluoroethyl)piperazine in the presence of a suitable catalyst, such as palladium on carbon, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,5-difluorophenyl)-1-(4-(2-fluoroethyl)piperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The enone moiety can be oxidized to form corresponding epoxides or ketones.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

Oxidation: Epoxides or ketones.

Reduction: Saturated derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(E)-3-(2,5-difluorophenyl)-1-(4-(2-fluoroethyl)piperazin-1-yl)prop-2-en-1-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(2,5-difluorophenyl)-1-(4-(2-fluoroethyl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations in Chalcone Derivatives

Key structural differences among analogous compounds include:

Key Observations :

- Fluorine Position : 2,5-difluorophenyl (target compound) vs. 2,6-difluorophenyl (–4) alters dihedral angles and molecular packing. For example, 2,6-difluoro substitution increases planarity, enhancing NLO properties .

- Piperazine Modifications : The 2-fluoroethyl group in the target compound improves metabolic stability compared to tosyl or furan-carbonyl substituents in analogs .

- Synthesis Efficiency : Yields vary significantly (43–90%), influenced by substituent steric effects and reaction conditions (e.g., base strength, solvent) .

Biological Activity

The compound (E)-3-(2,5-difluorophenyl)-1-(4-(2-fluoroethyl)piperazin-1-yl)prop-2-en-1-one is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms and a piperazine moiety is believed to enhance its pharmacological properties. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- SMILES Notation : FC(C=C1)=C(C=C1F)C2CNCCN2

This structure indicates the presence of a conjugated enone system, which is often associated with significant biological activity.

Biological Activity Overview

Research indicates that compounds containing piperazine and fluorinated phenyl rings exhibit a range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. The specific biological activity of this compound has been explored in various studies.

Antitumor Activity

A study focusing on the antitumor effects of piperazine derivatives found that compounds with fluorinated phenyl groups demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound showed IC values as low as 12.67 μg/mL against SK-OV-3 ovarian cancer cells, indicating potent activity comparable to established chemotherapeutics like gefitinib .

The proposed mechanism for the antitumor activity involves the induction of apoptosis through intrinsic and extrinsic pathways. Western blot analyses have shown that compounds with similar structures can enhance the cleavage of PARP (Poly (ADP-Ribose) Polymerase), which is a marker for apoptosis . Additionally, compounds have been shown to increase the phosphorylation of H2AX and activate caspase pathways, further supporting their role in inducing programmed cell death .

Case Studies

Several case studies have highlighted the efficacy of piperazine derivatives in cancer treatment:

- Case Study 1 : A derivative with a similar structure exhibited an IC value of 18 μM against MCF-7 breast cancer cells. This study emphasized the importance of fluorine substitution in enhancing metabolic stability and reducing toxicity .

- Case Study 2 : In another investigation, a compound was synthesized that inhibited PARP1 activity significantly at concentrations ranging from 0.01 to 100 µM, leading to enhanced apoptosis markers in treated cells .

Data Tables

The following table summarizes key findings related to the biological activity of compounds structurally related to this compound.

| Compound Name | Cell Line | IC Value (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | SK-OV-3 | 12.67 | Apoptosis induction via PARP cleavage |

| Compound B | HeLa | 4.67 | Activation of caspases |

| Compound C | MCF-7 | 18 | Metabolic stability enhancement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.